1-Cyclopropyl-1-(4-propylphenyl)ethanol
Description
1-Cyclopropyl-1-(4-propylphenyl)ethanol is a tertiary alcohol featuring a cyclopropyl group and a 4-propylphenyl substituent. The cyclopropyl group and para-propyl chain likely influence steric and electronic properties, impacting solubility, thermal stability, and reactivity. Applications may include roles as polymer additives or intermediates in pharmaceuticals/agrochemicals, inferred from structurally related compounds .
Properties
IUPAC Name |
1-cyclopropyl-1-(4-propylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-4-11-5-7-12(8-6-11)14(2,15)13-9-10-13/h5-8,13,15H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEBTVIBXAZUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(4-propylphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 4-propylbenzaldehyde, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions, where cyclopropylmagnesium bromide is reacted with 4-propylbenzaldehyde under controlled conditions. The intermediate is then reduced using suitable reducing agents such as lithium aluminum hydride or sodium borohydride.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1-(4-propylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-cyclopropyl-1-(4-propylphenyl)ketone.
Reduction: Formation of 1-cyclopropyl-1-(4-propylphenyl)ethane.
Substitution: Formation of 1-cyclopropyl-1-(4-propylphenyl)chloride or bromide.
Scientific Research Applications
1-Cyclopropyl-1-(4-propylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(4-propylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer unique binding properties, allowing the compound to interact with enzymes or receptors in a specific manner. The phenyl ring and propyl group may also contribute to the compound’s overall activity by influencing its hydrophobicity and binding affinity.
Comparison with Similar Compounds
Molecular and Spectral Characteristics
- 1H NMR Shifts:
- 13C NMR Shifts:
The cyclopropyl group likely induces unique deshielding effects, though exact shifts for the target compound require experimental validation.
Polymer Additives
- Isotactic Polypropylene Modifiers: Analogs like 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol enhance polymer crystallinity and optical clarity . The target compound may similarly act as a nucleating agent.
- Thermal Stability: Bulkier substituents (e.g., tert-butyl) reduce compatibility with polymer matrices, whereas smaller groups (e.g., ethyl) improve dispersion .
Pharmaceutical and Agrochemical Intermediates
Biological Activity
1-Cyclopropyl-1-(4-propylphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H18O
- Molecular Weight : 194.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that this compound may exhibit:
- Antidepressant-like effects : Similar compounds have shown modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory properties : The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
- Neuroprotective effects : By modulating oxidative stress pathways, it may protect neuronal cells from damage.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anti-inflammatory | Reduced TNF-alpha production | |
| Neuroprotection | Decreased oxidative stress markers |
Study 1: Antidepressant Activity
A study investigated the antidepressant potential of this compound in rodent models. The compound was administered at varying doses, resulting in significant reductions in depression-like behaviors as measured by the forced swim test. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.
Study 2: Anti-inflammatory Effects
In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. Histological analysis showed reduced tissue damage and inflammation compared to the control group.
Study 3: Neuroprotective Properties
Research conducted on neuronal cell lines exposed to oxidative stress revealed that this compound significantly decreased cell death rates. The compound's ability to scavenge free radicals was highlighted as a key mechanism for its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
